molecular formula C4H10Br2N4 B1448089 [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide CAS No. 1448053-01-7

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

Cat. No.: B1448089
CAS No.: 1448053-01-7
M. Wt: 273.96 g/mol
InChI Key: SQFPYAASNAETMS-UHFFFAOYSA-N
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Description

[2-(1H-1,2,4-Triazol-1-yl)ethyl]amine dihydrobromide is a brominated salt derivative of an ethylamine backbone functionalized with a 1,2,4-triazole moiety. This compound is structurally characterized by its primary amine group linked to a triazole-substituted ethyl chain, stabilized by two equivalents of hydrobromic acid. Its dihydrobromide salt form enhances aqueous solubility and stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. The triazole group contributes to diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking), which are critical in drug design and coordination chemistry.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2BrH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFPYAASNAETMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 1,2,4-Triazole

One common approach is the nucleophilic substitution reaction where 1,2,4-triazole is alkylated at the N-1 position by a suitable ethylamine derivative or precursor. This can be done by reacting 1,2,4-triazole with 2-chloroethylamine or 2-bromoethylamine under controlled conditions, typically in the presence of a base to facilitate substitution.

  • The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • The alkylation step requires careful control of pH and temperature to avoid side reactions and ensure selectivity for the N-1 position.

Reduction of Nitro-Substituted Precursors

An alternative synthetic route involves preparing a nitro-substituted intermediate such as 1-(2-nitroethyl)-1,2,4-triazole, which is then reduced to the corresponding amine.

  • For example, 1-(4-nitrobenzyl)-1,2,4-triazole can be reduced catalytically using palladium on carbon (Pd/C) with ammonium formate as a hydrogen source.
  • The reduction is typically performed in ethanol at elevated temperatures (~60°C).
  • After reduction, the amine is isolated and purified before further conversion to the hydrobromide salt.

Formation of the Dihydrobromide Salt

The free base amine is converted into the dihydrobromide salt by treatment with hydrobromic acid (HBr) in aqueous solution.

  • The process involves dissolving the free amine in water and adding an excess of hydrobromic acid.
  • The solution is cooled to promote crystallization of the dihydrobromide salt.
  • The solid salt is filtered, washed, and dried under controlled conditions.
  • This step improves the compound's stability, solubility, and ease of handling.

Detailed Process Example from Patent Literature

A patented process describes the preparation of related triazole amines and their salts with the following key steps:

Step Description Conditions Yield (%)
(i) Alkylation One-pot preparation of nitro-substituted triazole derivative Ethanol, nitrogen atmosphere, 40 kg scale 40-45% overall yield from amine VI
(ii) Reduction Catalytic hydrogenation with Pd/C and ammonium formate 60°C, ethanol, 1 hour High conversion to amine
(iii) Salt Formation Treatment with aqueous hydrobromic acid, cooling to 0°C pH adjustment, crystallization overnight High purity dihydrobromide salt
  • The entire sequence can be performed in a single vessel to allow scale-up.
  • The process ensures high purity and reproducibility.
  • The use of ammonium formate as a hydrogen donor avoids the use of pressurized hydrogen gas.

Analytical and Purification Considerations

  • The amine intermediate and final dihydrobromide salt are characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis.
  • Crystallization from aqueous or alcoholic solutions is employed to purify the salt.
  • pH control during salt formation is critical to prevent decomposition or side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Yield/Outcome
Alkylation of 1,2,4-triazole 2-chloroethylamine or 2-bromoethylamine, base, DMF or EtOH Nucleophilic substitution at N-1 position Moderate to good yield
Reduction of nitro precursor Pd/C catalyst, ammonium formate, ethanol, 60°C Catalytic hydrogenation to amine High conversion
Salt formation Hydrobromic acid, aqueous solution, cooling Crystallization of dihydrobromide salt High purity, stable salt

Research Findings and Optimization Notes

  • The use of ammonium formate as a hydrogen donor in reduction avoids handling gaseous hydrogen, improving safety and scalability.
  • Single-vessel processes reduce contamination and improve batch consistency.
  • Control of pH and temperature during salt formation is critical to maximize yield and purity.
  • Scale-up feasibility has been demonstrated with batch sizes in the tens of kilograms.

Chemical Reactions Analysis

Types of Reactions: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine: In medicine, this compound has potential therapeutic applications. It is being investigated for its antimicrobial and anticancer properties. The triazole ring is known for its ability to inhibit certain enzymes, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide and related compounds:

Compound Name Core Structure Substituents/Salt Form Molecular Weight (g/mol) Key Applications/Properties References
This compound Ethylamine + triazole Dihydrobromide salt ~261 (calculated) Synthetic intermediate, solubility-enhanced building block N/A
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole + triazole tert-Butyl, neutral form Not reported Anticancer research (in vitro)
4-(5-Bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine dihydrobromide Piperidine + triazole Bromo, methyl, dihydrobromide salt 406.95 Building block for drug discovery
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) Imidazoline + methoxyphenyl Hydrobromide salt Not reported Intermediate in urea synthesis

Biological Activity

[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide (CAS Number: 1448053-01-7) is a compound characterized by its unique 1,2,4-triazole ring structure. This compound has drawn attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C5H9Br2N5
  • Molecular Weight : 293.06 g/mol
  • Solubility : Enhanced solubility due to the dihydrobromide salt form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to metal ions, forming stable complexes that inhibit enzyme activity. This inhibition disrupts various biochemical pathways.
  • Antimicrobial Activity : The compound exhibits potential against a range of microbial pathogens by interfering with their metabolic processes.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It is being investigated for its efficacy against various bacterial strains and fungi.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)52G2/M phase arrest and tubulin polymerization inhibition
MDA-MB-231 (Triple-Negative Breast Cancer)74Induction of mitotic catastrophe
A549 (Lung Cancer)60Apoptosis via caspase activation

Study on Anticancer Properties

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound not only inhibited cell proliferation but also caused significant G2/M phase arrest. Immunofluorescence staining revealed that the compound targeted tubulin, leading to multinucleation—a hallmark of mitotic catastrophe.

Study on Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against various pathogens. The results demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. The selectivity index was favorable compared to standard antibiotics, suggesting a potential for development as a new antimicrobial agent.

Research Applications

The versatility of this compound extends beyond its biological activities:

  • Biochemical Research : Utilized as a ligand in enzyme interaction studies.
  • Pharmaceutical Development : Investigated for potential drug formulations targeting infections and cancer.
  • Material Science : Employed in the synthesis of advanced materials due to its chemical stability.

Q & A

Q. What are the recommended synthetic routes for [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, triazole derivatives are often synthesized by reacting amines with triazole-containing aldehydes or halides under reflux in polar solvents like ethanol, with catalytic acetic acid . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction duration (e.g., 4–24 hours) to maximize yield. Dihydrobromide salt formation typically follows, using HBr in a controlled environment to avoid over-acidification .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point Analysis : Compare experimental values with literature data (e.g., similar triazole derivatives melt between 126–207°C ).
  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., triazole protons resonate at δ ~7.5–8.5 ppm) . IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹).
  • Elemental Analysis : Validate calculated vs. experimental C, H, N, and Br percentages to confirm stoichiometry .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Hygroscopicity : Store in anhydrous conditions (desiccator or under nitrogen) to prevent hydrolysis of the dihydrobromide salt .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Triazole derivatives often degrade above 200°C .
  • Light Sensitivity : Use amber vials if UV-Vis studies indicate photodegradation (e.g., λmax shifts under light exposure) .

Advanced Research Questions

Q. How does the triazole ring influence the compound’s bioactivity, and what structure-activity relationships (SAR) can be explored?

  • Methodological Answer : The 1,2,4-triazole ring enhances hydrogen bonding and π-π stacking, critical for target binding. To study SAR:
  • Substitution Patterns : Compare analogs with varying alkyl/aryl groups on the ethylamine chain (e.g., methyl vs. phenyl substitutions alter logP and bioavailability) .
  • Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines like MCF-7) and compare IC₅₀ values with reference compounds (e.g., Letrozole analogs in ).

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., aromatase for anticancer activity). Triazole interactions with heme iron or active-site residues can be prioritized .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G+(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can crystallographic data resolve contradictions in reported structural configurations?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL to refine structures. Discrepancies in bond lengths or angles (e.g., triazole N-N vs. C-N distances) may indicate tautomeric forms or protonation states.
  • Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database entries of related triazole salts .

Q. What strategies address low yields in dihydrobromide salt formation?

  • Methodological Answer :
  • Counterion Optimization : Test alternative acids (e.g., HCl vs. HBr) and stoichiometric ratios (e.g., 1:2 amine:HBr) .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may improve salt crystallization vs. protic solvents .
  • pH Control : Maintain pH < 3 during salt formation to ensure complete protonation of the amine .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell lines (e.g., MCF-7 vs. T47D)?

  • Methodological Answer :
  • Cell Line Heterogeneity : Compare receptor expression profiles (e.g., estrogen receptor status in MCF-7 vs. T47D) .
  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., 72-hour exposure, 10 μM–100 nM gradients) to identify potency thresholds .
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Safety and Compliance

Q. What waste management protocols are recommended for this compound?

  • Methodological Answer :
  • Segregation : Collect halogenated waste (bromide salts) separately in labeled containers for incineration by certified handlers .
  • Neutralization : Treat residual HBr with sodium bicarbonate before disposal to avoid corrosion risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide

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